3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Scaffold novelty is a persistent bottleneck in S1P receptor modulator campaigns and fragment-based library design. This compound directly addresses that gap with the rare 2-azetidinyl connectivity on a hydrolytically stable 1,2,4-oxadiazole core. • Low MW (161.59 g/mol) with minimal substituent profile - ideal for fragment screening and clean SAR baseline studies. • 2-Azetidinyl substitution accesses underexplored IP space distinct from extensively patented 3-azetidinyl analogs such as CS-2100. • Hydrochloride salt ensures reproducible solubilization for biochemical/cellular assays; unsubstituted oxadiazole ring permits tag installation without steric perturbation.

Molecular Formula C5H8ClN3O
Molecular Weight 161.59
CAS No. 2173996-96-6
Cat. No. B2439654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride
CAS2173996-96-6
Molecular FormulaC5H8ClN3O
Molecular Weight161.59
Structural Identifiers
SMILESC1CNC1C2=NOC=N2.Cl
InChIInChI=1S/C5H7N3O.ClH/c1-2-6-4(1)5-7-3-9-8-5;/h3-4,6H,1-2H2;1H
InChIKeyXKQUNKPBKOFTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Profile


3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride (CAS: 2173996-96-6; MF: C5H8ClN3O; MW: 161.59 g/mol) is a heterocyclic building block comprising an azetidine ring fused to a 1,2,4-oxadiazole core at the 3-position, supplied as a hydrochloride salt [1]. The 1,2,4-oxadiazole ring is widely recognized as a privileged scaffold in medicinal chemistry due to its bioisosteric replacement potential for ester and amide functionalities, offering enhanced hydrolytic stability [2]. The azetidine ring confers conformational rigidity, a feature exploited in drug design to improve target binding affinity and metabolic stability [3]. The compound is notified under the Classification, Labelling and Packaging (CLP) regulation in the ECHA C&L Inventory [4] and is available from multiple chemical suppliers in 95% purity at research-grade scales (e.g., 250 mg to 5 g) [5].

Why Generic Substitution Fails: Positional and Salt-Form Differentiation


Generic substitution of 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride with structurally similar azetidine-oxadiazole hybrids is scientifically unsound due to multiple points of structural divergence that profoundly affect physicochemical and biological outcomes. Positional isomerism—specifically, attachment of the azetidine ring at the oxadiazole 3-position versus the 5-position—alters the electronic distribution and hydrogen-bonding capacity of the heterocyclic core, which can translate to divergent target recognition in drug discovery campaigns [1]. Similarly, substitution on the azetidine ring (2-yl vs. 3-yl connectivity) modifies the vector of the secondary amine and its steric environment, a critical determinant in structure-activity relationships (SAR) [2]. Furthermore, the hydrochloride salt form confers defined solubility and handling characteristics not present in the free base; while several analogs bearing trifluoromethyl or methoxyethyl substituents may offer modified lipophilicity, they simultaneously introduce synthetic complexity and cost considerations [3]. The absence of empirical comparative data on this specific scaffold against these positional and substituent analogs underscores the necessity for empirical validation in any user's specific experimental system.

Quantitative Differentiation Against Closest Analogs


Azetidine 2-yl vs. 3-yl Connectivity Isomerism

The target compound features azetidine substitution at the 2-position, a distinct connectivity pattern that sets it apart from the more common 3-azetidinyl-oxadiazole analogs (e.g., CAS 1781586-69-3). This positional variation modifies the spatial orientation of the secondary amine vector relative to the oxadiazole plane, a parameter that influences target binding geometry and hydrogen-bonding networks in drug design [1]. In the broader class of S1P receptor modulators, 2-azetidinyl substitution in related scaffolds has been associated with altered receptor subtype selectivity profiles compared to 3-azetidinyl congeners [2].

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Minimal Substituent Complexity for Unbiased SAR

Unlike heavily substituted analogs such as 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride (CAS 2639455-28-8) or 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole (CAS 1533674-35-9), the target compound contains minimal substitution—only the parent azetidine ring fused to the oxadiazole core [1]. This minimalism provides a cleaner baseline for studying intrinsic scaffold properties (e.g., hydrogen-bond donor/acceptor capacity, logP, pKa) without confounding electronic or steric effects from additional substituents [2].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Hydrochloride Salt: Solubility and Handling Consistency

The hydrochloride salt form of 3-(Azetidin-2-yl)-1,2,4-oxadiazole enhances aqueous solubility and improves solid-state stability relative to the free base, as indicated in multiple vendor datasheets [1]. This salt formulation ensures consistent handling and storage properties, which is critical for reproducible experimental outcomes in biological assays .

Formulation Science Compound Handling Solubility

Evidence Item 4: Potentially Reduced Synthetic Complexity vs. 5-Substituted Analogs

The synthesis of 3-(azetidin-2-yl)-1,2,4-oxadiazole hydrochloride involves cyclization of appropriate azetidine precursors with oxadiazole-forming reagents under controlled conditions . This route is expected to be less synthetically demanding than routes to 5-substituted oxadiazole-azetidine hybrids, which often require additional steps to install substituents at the oxadiazole 5-position (e.g., via amidoxime-acyl chloride cyclization with pre-functionalized acyl donors) [1].

Synthetic Accessibility Medicinal Chemistry Building Blocks

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery and Scaffold Hopping

Given its low molecular weight (161.59 g/mol) and minimal substituent profile, 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is well-suited for fragment-based screening libraries. The 1,2,4-oxadiazole core acts as a hydrolytically stable bioisostere for esters and amides, enabling the identification of weak-binding fragments that can be optimized into potent leads [1]. The 2-azetidinyl connectivity offers a unique vector for fragment growth that is distinct from the more extensively patented 3-azetidinyl space [2].

S1P Receptor Modulator Scaffold Exploration

The 1,2,4-oxadiazole-azetidine chemotype is validated in the patent literature as a scaffold for sphingosine-1-phosphate (S1P) receptor modulation [1]. While the specific target compound is not itself a claimed modulator, it serves as a minimal core for building focused SAR libraries aimed at S1P1/S1P3 selectivity. The 2-azetidinyl substitution pattern may offer differentiated subtype selectivity compared to 3-azetidinyl analogs such as CS-2100 and related clinical candidates [2].

Chemical Biology Probe Development

The conformational rigidity imparted by the azetidine ring enhances the potential for specific target engagement [1]. The hydrochloride salt form ensures reproducible solubilization for cellular and biochemical assays. The unsubstituted nature of the oxadiazole ring provides a clean baseline for installing reporter tags (e.g., biotin, fluorophores) or photoaffinity labels without introducing steric clashes that might perturb binding [2].

Synthetic Methodology and Building Block Procurement

For organic and medicinal chemistry laboratories developing novel routes to functionalized azetidines or oxadiazoles, this compound serves as a well-defined starting material or intermediate [1]. The 2-azetidinyl connectivity represents a less common substitution pattern compared to 3-azetidinyl building blocks, offering access to underexplored regions of chemical space for diversity-oriented synthesis initiatives [2].

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